molecular formula C12H17NS B2891488 4-[(4-Methylphenyl)thio]piperidine CAS No. 101768-80-3

4-[(4-Methylphenyl)thio]piperidine

Cat. No.: B2891488
CAS No.: 101768-80-3
M. Wt: 207.34
InChI Key: IPIKINKOVYQXEH-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)thio]piperidine is an organic compound with the molecular formula C12H17NS. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylphenylthio group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)thio]piperidine typically involves the reaction of piperidine with 4-methylthiophenol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)thio]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-[(4-Methylphenyl)thio]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)thio]piperidine
  • 4-[(3-Methylphenyl)thio]piperidine
  • 4-[(4-Chlorophenyl)thio]piperidine

Uniqueness

4-[(4-Methylphenyl)thio]piperidine is unique due to the presence of the 4-methylphenylthio group, which imparts specific chemical and biological properties. This makes it distinct from other piperidine derivatives and allows for unique applications in various fields .

Properties

IUPAC Name

4-(4-methylphenyl)sulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKINKOVYQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-methylphenylthiopiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 226°-229°; [α]D =-33.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-methylphenylthiopiperidino)methyl]-2-oxazolidinone
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